
tert-Butyl (1-(2-hydrazineylpyrimidin-4-yl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydrazono-dihydropyrimidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE typically involves multi-step organic reactions. One common method includes the protection of the amine group using tert-butyl carbamate, followed by the formation of the hydrazono-dihydropyrimidinyl moiety through condensation reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the hydrazono group, converting it into an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural rigidity, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE
- TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE
Uniqueness: The unique combination of the hydrazono-dihydropyrimidinyl moiety and the piperidine ring in TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE provides distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile functionalization, enabling the design of a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C14H24N6O2 |
|---|---|
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-hydrazinylpyrimidin-4-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H24N6O2/c1-14(2,3)22-13(21)17-10-5-8-20(9-6-10)11-4-7-16-12(18-11)19-15/h4,7,10H,5-6,8-9,15H2,1-3H3,(H,17,21)(H,16,18,19) |
Clé InChI |
CQZMQDCBQGNOMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


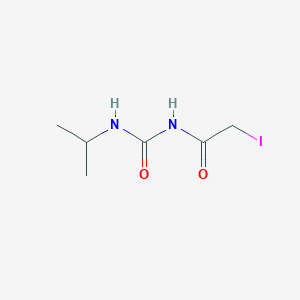

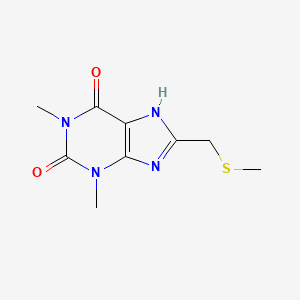
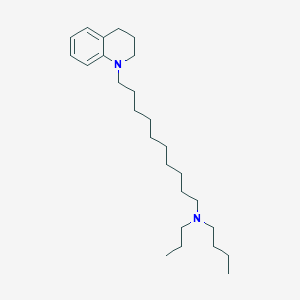
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
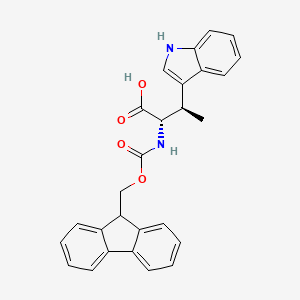
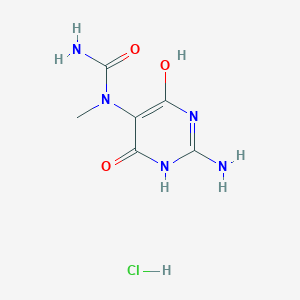

![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
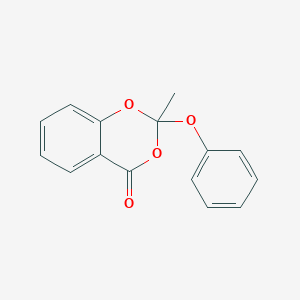
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
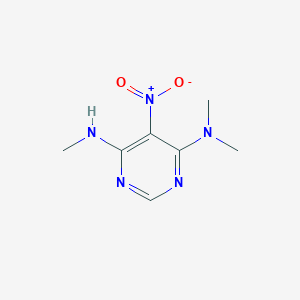
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
